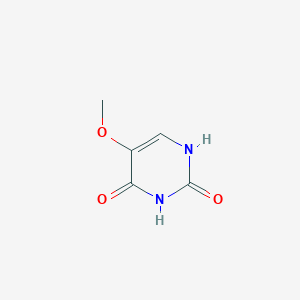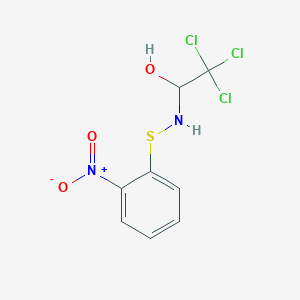
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol, also known as NTA, is a chemical compound that has been widely studied for its potential applications in scientific research.
科学的研究の応用
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of thiol-containing proteins and peptides. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can also be used to immobilize proteins and peptides onto solid surfaces, which is useful for studying protein-protein interactions. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been used as a chelating agent for metal ions, which can be useful for studying the role of metal ions in biological systems.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is not well understood. However, it is believed that 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol forms a complex with metal ions, which can affect the structure and function of proteins and other biomolecules.
生化学的および生理学的効果
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has also been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol has been shown to have anti-inflammatory properties, which may be useful for treating inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol in lab experiments is that it is a well-established reagent with a known synthesis method. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is relatively inexpensive and can be easily obtained. However, one limitation of using 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol is that it can be toxic to cells at high concentrations. Additionally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be difficult to work with due to its high reactivity and potential for oxidation.
将来の方向性
There are many potential future directions for research on 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. One area of interest is the development of new synthesis methods for 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol and its effects on biological systems. Finally, 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
合成法
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol can be synthesized by reacting 2-nitrophenylthioamine with epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide and chlorine gas to produce 2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol. This synthesis method has been well-established and is widely used in laboratories.
特性
CAS番号 |
141975-72-6 |
|---|---|
製品名 |
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol |
分子式 |
C8H7Cl3N2O3S |
分子量 |
317.6 g/mol |
IUPAC名 |
2,2,2-trichloro-1-[(2-nitrophenyl)sulfanylamino]ethanol |
InChI |
InChI=1S/C8H7Cl3N2O3S/c9-8(10,11)7(14)12-17-6-4-2-1-3-5(6)13(15)16/h1-4,7,12,14H |
InChIキー |
RXUSUGPQGCDLCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(C(Cl)(Cl)Cl)O |
同義語 |
2,2,2-Trichloro-1-(2-nitrophenylthioamino)ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



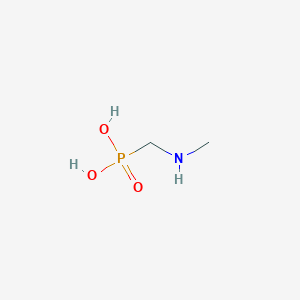
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
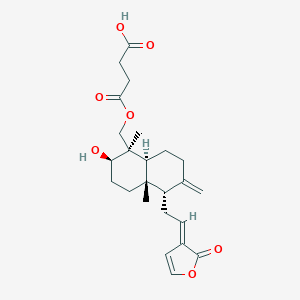


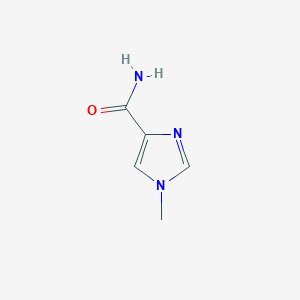

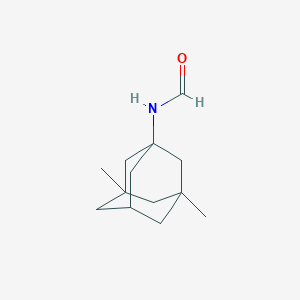
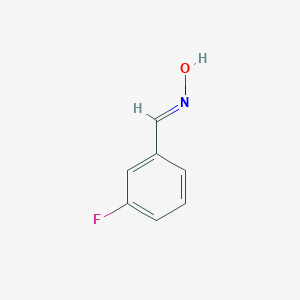
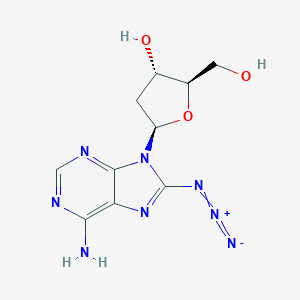
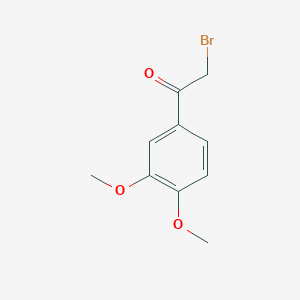
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
